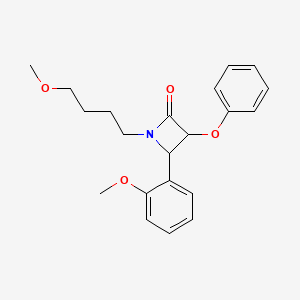

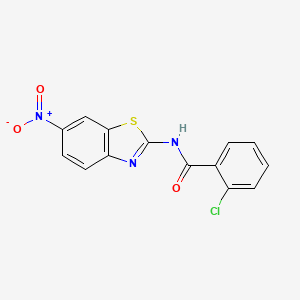

![molecular formula C15H15FN2O4S2 B2407741 (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164549-66-9](/img/structure/B2407741.png)

(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acetylthio group could potentially undergo reactions involving the sulfur atom, and the imino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification of Antibiotics : A study by Kanai et al. (1993) discusses the efficient synthesis of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, which is a chemical modifier of cephalosporin antibiotics. This showcases the compound's utility in antibiotic synthesis and modification (Kanai et al., 1993).

Synthesis of Novel Compounds for Various Applications : Nassiri and Milani (2020) synthesized a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through a three-component reaction. This reflects the compound's role in creating new chemicals with potential applications in different fields (Nassiri & Milani, 2020).

Development of Fibrinogen Receptor Antagonists : Hayashi et al. (1998) developed a potent and orally active fibrinogen receptor antagonist, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. This compound, characterized by a trisubstituted beta-amino acid residue, showcases the potential of related compounds in therapeutic applications, especially in antithrombotic treatment (Hayashi et al., 1998).

Anti-inflammatory Applications : Research by Abignente et al. (1976) on ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, derived from substituted 2-aminothiazoles and 2-aminobenzothiazoles, revealed their potential anti-inflammatory activity. This suggests the possibility of medical applications for related compounds (Abignente et al., 1976).

Potential Anticancer Activity : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, indicating that various substitutions on benzothiazole scaffolds modulate antitumor properties. This highlights the potential use of similar compounds in cancer research and treatment (Osmaniye et al., 2018).

Synthesis of Metal-Ion Sensing Probes : Belfield et al. (2010) investigated a fluorene derivative for its photophysical, photochemical, and metal ion sensing properties, showcasing the utility of related compounds in developing sensitive and selective probes for metal ions (Belfield et al., 2010).

Propiedades

IUPAC Name |

ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S2/c1-3-22-14(21)7-18-11-5-4-10(16)6-12(11)24-15(18)17-13(20)8-23-9(2)19/h4-6H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKMUDTYOJSADG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CSC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138550 |

Source

|

| Record name | Ethyl (2Z)-2-[[2-(acetylthio)acetyl]imino]-6-fluoro-3(2H)-benzothiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1164549-66-9 |

Source

|

| Record name | Ethyl (2Z)-2-[[2-(acetylthio)acetyl]imino]-6-fluoro-3(2H)-benzothiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)

![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)

![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)